molecular formula C14H14O6 B12073360 4,7-Dihydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid methyl ester

4,7-Dihydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid methyl ester

Katalognummer: B12073360
Molekulargewicht: 278.26 g/mol
InChI-Schlüssel: XPFUTFKDHUQOFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Naphthalenecarboxylic acid, 4,7-dihydroxy-5,6-dimethoxy-, methyl ester is a chemical compound with the molecular formula C14H14O6 and a molecular weight of 278.26 g/mol. This compound is known for its unique structure, which includes two hydroxyl groups and two methoxy groups attached to a naphthalene ring, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4,7-dihydroxy-5,6-dimethoxy-, methyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to its methyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Naphthalenecarboxylic acid, 4,7-dihydroxy-5,6-dimethoxy-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-Naphthalenecarboxylic acid, 4,7-dihydroxy-5,6-dimethoxy-, methyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Naphthalenecarboxylic acid, 4,7-dihydroxy-5,6-dimethoxy-, methyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to various biological molecules. These interactions can modulate enzymatic activities and cellular processes, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Naphthalenecarboxylic acid: Lacks the hydroxyl and methoxy groups, making it less reactive in certain chemical reactions.

    4,7-Dihydroxy-5,6-dimethoxy-2-naphthoic acid: Similar structure but without the ester group, affecting its solubility and reactivity.

    Methyl 2-naphthoate: Lacks the hydroxyl and methoxy groups, resulting in different chemical properties.

Uniqueness

2-Naphthalenecarboxylic acid, 4,7-dihydroxy-5,6-dimethoxy-, methyl ester is unique due to its combination of hydroxyl, methoxy, and ester functional groups.

Eigenschaften

Molekularformel

C14H14O6

Molekulargewicht

278.26 g/mol

IUPAC-Name

methyl 4,7-dihydroxy-5,6-dimethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C14H14O6/c1-18-12-10(16)5-7-4-8(14(17)20-3)6-9(15)11(7)13(12)19-2/h4-6,15-16H,1-3H3

InChI-Schlüssel

XPFUTFKDHUQOFU-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C2=C(C=C(C=C2C=C1O)C(=O)OC)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.